Boc-Leu-Arg-Arg-AMC

説明

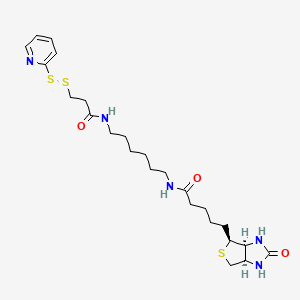

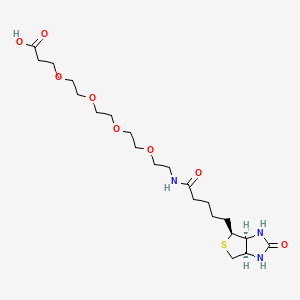

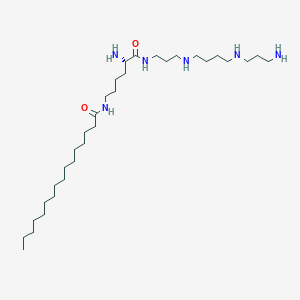

“Boc-Leu-Arg-Arg-AMC” (also known as “Boc-LRR-AMC”) is a fluorogenic substrate for the trypsin-like activity of the 20S proteasome . It is used in various scientific research and has a molecular weight of 773.8 g/mol .

Molecular Structure Analysis

“Boc-Leu-Arg-Arg-AMC” has a molecular weight of 773.8 g/mol . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

“Boc-Leu-Arg-Arg-AMC” is a substrate for the trypsin-like activity of the 20S proteasome . When used to determine proteasome activity in cell lysates, cell lysates that are pre-treated with a proteasome inhibitor such as MG132, PS341, or epoxomicin can be used to determine the fluorescence contributed by other cellular proteases that cleave this substrate .Physical And Chemical Properties Analysis

“Boc-Leu-Arg-Arg-AMC” is a powder that is soluble in DMSO . It has a molecular weight of 773.8 Da . It should be stored at -20°C upon receiving and multiple freeze-thaw cycles should be avoided after dissolving in DMSO .科学的研究の応用

Proteasome Activity Assays

Boc-Leu-Arg-Arg-AMC is widely used as a fluorogenic substrate to measure the trypsin-like activity of the proteasome, particularly the 26S proteasome or the 20S proteasome core . Upon cleavage by the proteasome, it releases a fluorescent moiety that can be quantified, providing insights into proteasome function which is crucial in protein degradation and turnover.

Enzyme Kinetics

This compound serves as a substrate for various proteases, including the Kex2 endopeptidase from S. cerevisiae . By studying the rate of cleavage, researchers can understand the enzyme kinetics and substrate specificity, which is fundamental in biochemistry.

Cell Cycle Research

The role of the proteasome in cell cycle regulation can be explored using Boc-Leu-Arg-Arg-AMC. For instance, its use in studying the cell cycle-dependent localization of the proteasome to chromatin has provided valuable data on cellular proliferation processes .

Cancer Research

In cancer research, Boc-Leu-Arg-Arg-AMC has been utilized to detect bladder cancer by measuring the activity of the 20S proteasome in clinical samples . This application is significant for developing diagnostic assays and understanding cancer biology.

Immunology

The immunoproteasome, a variant of the proteasome, plays a role in antigen processing. Boc-Leu-Arg-Arg-AMC has been used to study the immunoproteasome in conditions like intra-amniotic infection and inflammation, contributing to our understanding of immune responses .

Developmental Biology

Researchers have used Boc-Leu-Arg-Arg-AMC to investigate the role of the proteasome system in developmental processes, such as retinal development, by observing the effects of proteasome inhibition on cellular differentiation .

Red Blood Cell Research

The compound has been part of studies aiming to enhance the storage of red blood cells through non-enzymatic antioxidant activity and metabolic rewiring, which is crucial for transfusion medicine .

Marine Biology

In marine biology, Boc-Leu-Arg-Arg-AMC has been used to study the proteasome properties of hemocytes in different shrimp species, aiding in the understanding of stress responses and protein metabolism in marine organisms .

作用機序

Target of Action

Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) is primarily targeted towards the 26S proteasome and the 20S proteasome core . These proteasomes play a crucial role in maintaining cellular homeostasis by degrading unnecessary or damaged proteins.

Mode of Action

Boc-LRR-AMC acts as a fluorogenic substrate for the trypsin-like activity of the 26S proteasome or the 20S proteasome core . Upon enzymatic cleavage by the 26S proteasome or 20S proteolytic core, amino-4-methylcoumarin (AMC) is released . The fluorescence of AMC can be used to quantify the trypsin-like activity of the 26S proteasome or the 20S proteasome core .

Biochemical Pathways

The primary biochemical pathway affected by Boc-LRR-AMC is the proteasomal degradation pathway . This pathway is responsible for the degradation of most proteins in the cell. The release of AMC upon enzymatic cleavage allows for the quantification of proteasomal activity, providing insight into the functionality of this pathway.

Result of Action

The primary result of Boc-LRR-AMC’s action is the detection and quantification of the trypsin-like activity of the 26S proteasome or the 20S proteasome core . This can provide valuable information about the functionality of the proteasome and the overall state of protein degradation within the cell.

特性

IUPAC Name |

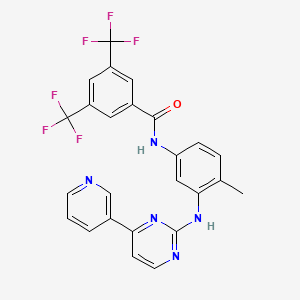

tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N10O7/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39)/t22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVWXCNIABBHLQ-HJOGWXRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Leu-Arg-Arg-AMC | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)